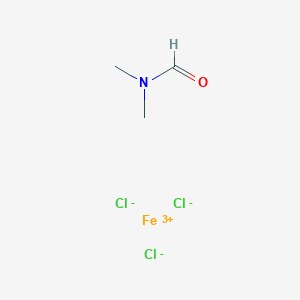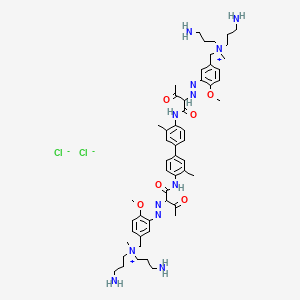
Benzenemethanaminium, 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride is a complex organic compound with a unique structure This compound is characterized by its biphenyl core, which is substituted with various functional groups, including azo, imino, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride involves multiple steps. The initial step typically includes the formation of the biphenyl core through a coupling reaction. Subsequent steps involve the introduction of azo and imino groups through diazotization and condensation reactions, respectively. The final step includes the quaternization of the amine groups to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride can undergo various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The imino groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature and pH to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azo groups may yield nitro compounds, while reduction of the imino groups may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biological stain or marker due to its azo groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride involves its interaction with molecular targets such as enzymes and receptors. The azo and imino groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The compound’s structure allows it to interact with multiple targets, making it versatile in its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride
- Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, sulfate
Uniqueness
The uniqueness of Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential applications. The dichloride salt form enhances its solubility and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
40948-42-3 |
|---|---|
Molekularformel |
C52H76Cl2N12O6 |
Molekulargewicht |
1036.1 g/mol |
IUPAC-Name |
bis(3-aminopropyl)-[[3-[[1-[4-[4-[[2-[[5-[[bis(3-aminopropyl)-methylazaniumyl]methyl]-2-methoxyphenyl]diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylanilino]-1,3-dioxobutan-2-yl]diazenyl]-4-methoxyphenyl]methyl]-methylazanium;dichloride |
InChI |
InChI=1S/C52H74N12O6.2ClH/c1-35-29-41(15-17-43(35)57-51(67)49(37(3)65)61-59-45-31-39(13-19-47(45)69-7)33-63(5,25-9-21-53)26-10-22-54)42-16-18-44(36(2)30-42)58-52(68)50(38(4)66)62-60-46-32-40(14-20-48(46)70-8)34-64(6,27-11-23-55)28-12-24-56;;/h13-20,29-32,49-50H,9-12,21-28,33-34,53-56H2,1-8H3;2*1H |
InChI-Schlüssel |
GGXXCWAZEOQWQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=CC(=C3)C[N+](C)(CCCN)CCCN)OC)C)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C[N+](C)(CCCN)CCCN)OC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


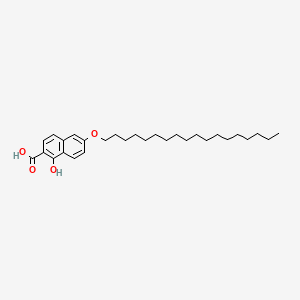
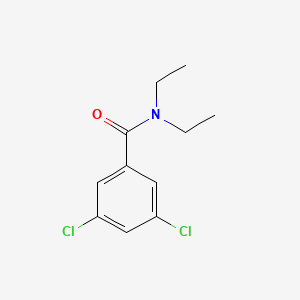
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)

![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
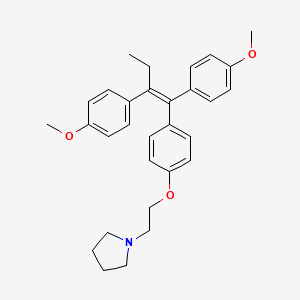
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
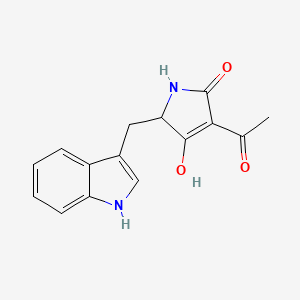
![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)




